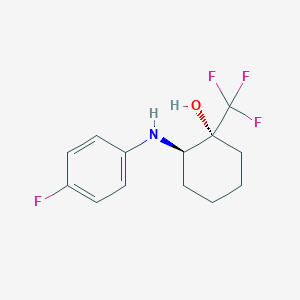
THP-PEG2-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG2-Mal involves the conjugation of tetrahydropyranyl (THP) and maleimide groups to a polyethylene glycol (PEG) backbone. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves the following steps:
Activation of PEG: The PEG is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with THP: The activated PEG-NHS is then reacted with tetrahydropyranyl alcohol to form THP-PEG.
Addition of Maleimide: Finally, the THP-PEG is reacted with maleimide to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with rigorous quality control measures to monitor the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG2-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups in proteins or other molecules, forming stable thioether bonds.
Hydrolysis: The tetrahydropyranyl group can be hydrolyzed under acidic conditions to release the PEG-maleimide moiety
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral to slightly basic pH (pH 7-8) and room temperature.
Hydrolysis: Acidic conditions (pH 2-4) are used to hydrolyze the tetrahydropyranyl group
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates of this compound with the target molecule.
Hydrolysis: The major product is PEG-maleimide
Applications De Recherche Scientifique
THP-PEG2-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of bioconjugates and drug delivery systems
Mécanisme D'action
THP-PEG2-Mal functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein. The PROTAC molecule contains two ligands: one for the target protein and one for the E3 ubiquitin ligase. The this compound linker connects these two ligands, facilitating the formation of a ternary complex. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEG2-Mal: Similar to THP-PEG2-Mal but lacks the tetrahydropyranyl group.
SM(PEG)2: A hetero-bifunctional crosslinker with N-hydroxysuccinimide (NHS) ester and maleimide groups.
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which provides additional stability and functionality compared to other PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-[2-[2-(oxan-2-yloxy)ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO5/c15-11-4-5-12(16)14(11)6-8-17-9-10-19-13-3-1-2-7-18-13/h4-5,13H,1-3,6-10H2 |
Clé InChI |
UADJIZWZWDHROB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

